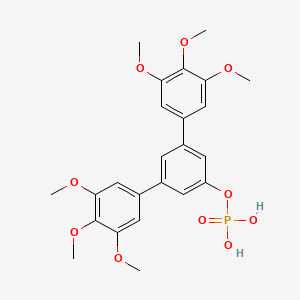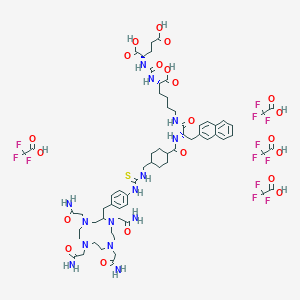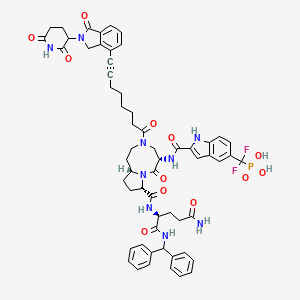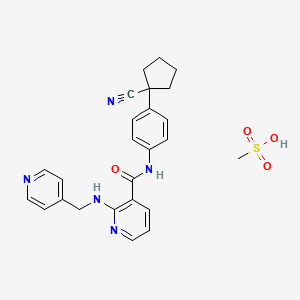
Stafia-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stafia-1 is a the first potent and selective STAT5a inhibitor, displaying high selectivity over STAT5b and other STAT family members.
Applications De Recherche Scientifique
Selective Inhibition of Transcription Factor STAT5a
Stafia-1, identified from a series of symmetrically substituted m-terphenyl phosphates, selectively inhibits the transcription factor STAT5a, distinguishing it from the highly homologous STAT5b. This selective inhibition is significant because Stafia-1 binds to the interface between the SH2 domain and the linker domain of STAT5a. Researchers have developed asymmetrically substituted m-terphenyl phosphates to tailor their binding to the asymmetric STAT5a binding site, enhancing selectivity and activity. This research provides insights into the structure-activity relationships of m-terphenyl phosphates for selective STAT5a inhibition (Müller-Klieser & Berg, 2021).
Contribution to Scaffolding in Scientific Explanations
In the context of educational technology, scaffolding reflection and articulation of scientific explanations is vital. A study utilizing technology-based scaffolds, such as the Progress Portfolio, demonstrated that computer-based scaffolds can support the articulation, reflection, and revision of scientific explanations under certain conditions. This study highlights the importance of scaffolding in facilitating scientific understanding and communication (Land & Zembal-Saul, 2003).
Scaffolding Theory of Aging and Cognition
The Scaffolding Theory of Aging and Cognition (STAC) provides an integrative view of the aging mind, suggesting that increased frontal activation in the aging brain is an adaptive response involving compensatory cognitive scaffolding. This scaffolding process, present throughout the lifespan, utilizes alternative neural circuits to maintain cognitive goals in the face of declining neural structures and functions. STAC is protective of cognitive function in aging and is influenced by factors like cognitive engagement and exercise (Park & Reuter-Lorenz, 2009).
Propriétés
Nom du produit |
Stafia-1 |
|---|---|
Formule moléculaire |
C24H29O10P |
Poids moléculaire |
508.4598 |
Nom IUPAC |
3,3',4,4',5,5'-Hexamethoxy-[1,1':3',1''-terphenyl]-5'-yl dihydrogen phosphate |
InChI |
InChI=1S/C24H29O10P/c1-28-19-12-16(13-20(29-2)21(19)30-3)17-14-23(32-5,18-10-8-7-9-11-18)22(31-4)24(15-17,33-6)34-35(25,26)27/h7-15H,1-6H3,(H2,25,26,27) |
Clé InChI |
BJJSSUWLXVBKSE-UHFFFAOYSA-N |
SMILES |
O=P(O)(OC1(OC)=CC(C2=CC(OC)=C(OC)C(OC)=C2)=CC(C3=CC=CC=C3)(OC)=C1OC)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Stafia-1; Stafia 1; Stafia1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(furan-2-ylmethyl)-3-[4-[methyl(propyl)amino]-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B1193563.png)
